molecular formula C21H25NO3 B231811 Benzyl 4,4-dimethyl-3-oxo-1-phenylpentylcarbamate

Benzyl 4,4-dimethyl-3-oxo-1-phenylpentylcarbamate

Cat. No. B231811
M. Wt: 339.4 g/mol
InChI Key: GFCSUTJOAMZKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4,4-dimethyl-3-oxo-1-phenylpentylcarbamate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BDP and is used as a reagent in the synthesis of various compounds. BDP is a white crystalline powder with a molecular formula of C22H27NO3 and a molecular weight of 353.5 g/mol.

Scientific Research Applications

BDP has been used in various scientific research applications, including the synthesis of new compounds, drug discovery, and bioorganic chemistry. BDP is commonly used as a reagent in the synthesis of various compounds, including chiral and non-chiral compounds. It has also been used in the synthesis of biologically active compounds, such as antitumor agents and antiviral agents. BDP has also been used in the discovery of new drugs and in the study of drug-receptor interactions.

Mechanism of Action

The mechanism of action of BDP is not well understood, but it is believed to act as a carbamate ester. BDP is thought to inhibit the activity of certain enzymes, which can lead to the inhibition of various biological processes. It has been shown to have antitumor and antiviral activity, but the exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been shown to have antitumor and antiviral activity, as well as anti-inflammatory and antioxidant properties. BDP has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BDP has several advantages for lab experiments. It is a well-established reagent that is readily available and easy to use. It is also relatively inexpensive compared to other reagents. However, BDP has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research on BDP. One area of research is the development of new compounds using BDP as a reagent. Another area of research is the study of the mechanism of action of BDP and its potential use as a drug. BDP has also been studied as a potential treatment for neurodegenerative diseases, and further research in this area is needed. Additionally, the use of BDP in drug discovery and the study of drug-receptor interactions is an area of research that has significant potential.

Synthesis Methods

The synthesis of BDP is a multi-step process that involves the reaction of benzylamine with 4,4-dimethyl-3-oxopentanoic acid, followed by the reaction of the resulting product with phenyl isocyanate. The final product is obtained through purification by recrystallization. The synthesis of BDP is a well-established process and has been extensively studied in the literature.

properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

benzyl N-(4,4-dimethyl-3-oxo-1-phenylpentyl)carbamate

InChI

InChI=1S/C21H25NO3/c1-21(2,3)19(23)14-18(17-12-8-5-9-13-17)22-20(24)25-15-16-10-6-4-7-11-16/h4-13,18H,14-15H2,1-3H3,(H,22,24)

InChI Key

GFCSUTJOAMZKFA-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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